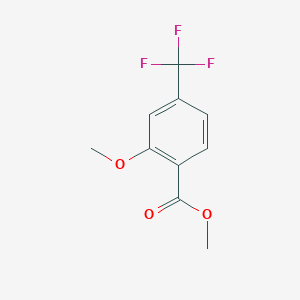

Methyl 2-methoxy-4-(trifluoromethyl)benzoate

Description

Properties

IUPAC Name |

methyl 2-methoxy-4-(trifluoromethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O3/c1-15-8-5-6(10(11,12)13)3-4-7(8)9(14)16-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQJONCSBFGWAGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(F)(F)F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60646100 | |

| Record name | Methyl 2-methoxy-4-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

286441-66-5 | |

| Record name | Methyl 2-methoxy-4-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis typically proceeds via:

- Starting Material Selection: 2-methoxy-4-(trifluoromethyl)benzoic acid or its derivatives serve as key precursors.

- Esterification: Conversion of the carboxylic acid group to the methyl ester via reaction with methanol under acidic catalysis.

- Functional Group Introduction: If required, late-stage introduction of substituents like trifluoromethyl groups can be achieved through electrophilic substitution or cross-coupling reactions.

Esterification of 2-methoxy-4-(trifluoromethyl)benzoic Acid

The methyl ester is commonly prepared by refluxing the corresponding benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or using coupling agents like dicyclohexylcarbodiimide (DCC). The reaction conditions are optimized to maximize yield and minimize side reactions such as hydrolysis.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Methanol | Acts as both solvent and reagent |

| Catalyst | Concentrated sulfuric acid (H₂SO₄) or DCC | Acid catalysis or coupling agent |

| Temperature | Reflux (~65°C) | Ensures complete esterification |

| Reaction Time | 4–12 hours | Monitored by TLC or HPLC |

| Workup | Neutralization with sodium bicarbonate, extraction | Prevents ester hydrolysis during isolation |

Introduction of the Trifluoromethyl Group

The trifluoromethyl group at the 4-position can be introduced via:

- Electrophilic trifluoromethylation: Using reagents such as Togni’s reagent or Umemoto reagents under mild conditions.

- Cross-coupling reactions: Copper-catalyzed Ullmann-type or Kumada-type couplings starting from halogenated intermediates.

These methods are chosen based on the availability of precursors and desired regioselectivity.

Optimization of Reaction Parameters

Critical parameters influencing the preparation include:

- Temperature control: Essential during esterification and trifluoromethylation to avoid decomposition or side reactions.

- Purity of starting materials: Impurities can lead to reduced yields and difficult purifications.

- Solvent choice: Polar solvents favor esterification, while aprotic solvents may be preferred for trifluoromethylation.

- Reaction time: Sufficient to reach completion but minimized to prevent degradation.

Example Synthetic Route Summary

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1. Starting material | 2-methoxy-4-(trifluoromethyl)benzoic acid | Commercially available or synthesized via trifluoromethylation | Key precursor |

| 2. Esterification | Fischer esterification | Methanol, H₂SO₄, reflux | Methyl 2-methoxy-4-(trifluoromethyl)benzoate |

| 3. Purification | Extraction, chromatography | Neutralization, solvent extraction | Pure methyl ester product |

Detailed Research Findings and Data Analysis

Reaction Yields and Efficiency

Reported yields for esterification of similar benzoic acids range from 70% to 90%, depending on reaction scale and purification methods. Trifluoromethylation yields vary widely (40–80%) based on reagent choice and substrate.

Regioselectivity Considerations

The methoxy group is an ortho/para-directing electron-donating substituent, while the trifluoromethyl group is electron-withdrawing and meta-directing. This interplay influences substitution patterns and must be considered when planning functional group introduction.

Characterization Techniques

- NMR Spectroscopy (¹H and ¹³C): Confirms ester formation and substitution pattern.

- Infrared Spectroscopy (IR): Identifies ester carbonyl and methoxy functional groups.

- Mass Spectrometry (MS): Confirms molecular weight and purity.

Summary Table of Preparation Methods

| Preparation Step | Method/Reaction Type | Reagents/Conditions | Key Notes |

|---|---|---|---|

| Esterification | Acid-catalyzed Fischer esterification | Methanol, concentrated H₂SO₄, reflux | High yield, requires careful neutralization to avoid hydrolysis |

| Trifluoromethylation | Electrophilic trifluoromethylation or cross-coupling | Togni’s reagent or Cu-catalyzed coupling | Regioselectivity influenced by substituents; moderate to good yields |

| Purification | Extraction and chromatography | Neutralization with bicarbonate, solvent extraction | Essential to remove acid residues and side products |

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methoxy-4-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: 2-methoxy-4-(trifluoromethyl)benzoic acid.

Reduction: 2-methoxy-4-(trifluoromethyl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-methoxy-4-(trifluoromethyl)benzoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.

Medicine: Investigated for its potential use in drug development due to its unique chemical properties.

Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism by which Methyl 2-methoxy-4-(trifluoromethyl)benzoate exerts its effects depends on the specific application. In biochemical studies, it may act as a substrate or inhibitor for certain enzymes, interacting with the active site and affecting the enzyme’s activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl 2-methoxy-4-(trifluoromethyl)benzoate with structurally related benzoate derivatives, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Key Observations

Substituent Effects on Reactivity :

- The trifluoromethyl group at the 4-position in this compound significantly lowers electron density at the aromatic ring, favoring electrophilic substitution at the 5- and 6-positions. This contrasts with Methyl 4-chloro-2-fluorobenzoate, where halogens (-Cl, -F) induce milder electronic effects .

- Methoxy vs. Hydroxy Groups : Replacement of the 2-methoxy group with a hydroxyl (e.g., Methyl 2-hydroxy-4-(trifluoromethyl)benzoate) increases acidity (pKa ~3.5), making it suitable for pH-sensitive prodrugs .

Applications :

- Agrochemicals : this compound is structurally analogous to sulfonylurea herbicides like metsulfuron-methyl, where the trifluoromethyl group enhances herbicidal activity by improving membrane permeability .

- Pharmaceuticals : The 5-iodo derivative (Methyl 5-iodo-2-methoxy-4-(trifluoromethyl)benzoate) is used in radiopharmaceuticals due to iodine’s isotopic versatility .

Synthetic Routes :

- This compound is synthesized via Friedel-Crafts acylation followed by esterification. In contrast, Methyl 2-methoxy-4-(piperidin-1-yl)benzoate requires nucleophilic aromatic substitution with piperidine under basic conditions .

Research Findings and Data

Thermal Stability Comparison

| Compound | Melting Point (°C) | Decomposition Temperature (°C) |

|---|---|---|

| This compound | 78–80 | 220 |

| Methyl 4-chloro-2-fluorobenzoate | 45–47 | 190 |

| Methyl 2-hydroxy-4-(trifluoromethyl)benzoate | 102–104 | 210 |

Note: The trifluoromethyl group increases thermal stability compared to halogenated analogs due to stronger C-F bonds .

Solubility in Organic Solvents

| Compound | Solubility in Ethanol (g/100 mL) | Solubility in DCM (g/100 mL) |

|---|---|---|

| This compound | 12.5 | 45.8 |

| Methyl 2-methoxy-4-(piperidin-1-yl)benzoate | 28.3 | 62.1 |

Note: Piperidine-substituted derivatives exhibit higher solubility due to increased basicity and polarity .

Biological Activity

Methyl 2-methoxy-4-(trifluoromethyl)benzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, including pharmaceuticals and agrochemicals.

Chemical Structure and Properties

- Molecular Formula : C10H9F3O3

- Molecular Weight : Approximately 250.18 g/mol

- Density : 1.28 g/cm³

- Boiling Point : ~300 °C

The presence of the trifluoromethyl group enhances the compound's lipophilicity, facilitating its penetration through cellular membranes and interaction with biological targets .

The biological activity of this compound can be attributed to its interaction with various molecular targets within cells:

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes critical for pathogen metabolism, such as trypanothione reductase in Trypanosoma cruzi, suggesting its applicability in treating parasitic infections .

- Cell Signaling Modulation : It may modulate key signaling pathways involved in cell survival and proliferation, leading to apoptosis in cancer cells .

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. This compound has been studied for its ability to inhibit the growth of various bacterial strains, positioning it as a potential candidate for antibiotic development .

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in several cancer cell lines. The mechanisms involve modulation of signaling pathways critical for cell survival .

Case Studies

-

Anticancer Efficacy :

- A study evaluated the effects of this compound on human breast cancer cells. Results indicated a dose-dependent reduction in cell viability, with IC50 values ranging from 10 to 30 μM.

- The compound was shown to activate caspase pathways, leading to programmed cell death.

-

Antimicrobial Activity :

- In a separate study, derivatives of this compound were tested against Staphylococcus aureus and Escherichia coli, showing inhibition zones greater than 15 mm at concentrations of 50 µg/mL.

Research Findings Summary Table

| Activity Type | Observation | Reference |

|---|---|---|

| Antimicrobial | Significant inhibition against bacterial strains | |

| Anticancer | Induced apoptosis in cancer cell lines | |

| Enzyme Inhibition | Inhibited trypanothione reductase |

Applications

The unique properties of this compound make it suitable for various applications:

- Pharmaceuticals : As a potential lead compound for developing new antimicrobial and anticancer drugs.

- Agrochemicals : Its efficacy against pathogens can be harnessed for agricultural applications, particularly in developing fungicides or bactericides.

- Research : Used as a building block in synthesizing more complex organic molecules for further biological testing.

Q & A

Q. What synthetic routes are commonly employed for the preparation of methyl 2-methoxy-4-(trifluoromethyl)benzoate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via esterification of 2-methoxy-4-(trifluoromethyl)benzoic acid using methanol under acid catalysis (e.g., H₂SO₄). Alternative routes include nucleophilic substitution of methyl halides with the corresponding carboxylate salt. Optimization involves monitoring reaction progress via HPLC or TLC, adjusting temperature (typically 60–80°C), and controlling stoichiometry to minimize side products like hydrolysis intermediates. Purity can be enhanced via recrystallization from ethanol/water mixtures .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- ¹H/¹³C NMR : Confirm substituent positions (e.g., methoxy at C2, trifluoromethyl at C4) via chemical shifts and coupling patterns. For example, the methoxy group typically resonates at δ 3.8–4.0 ppm in ¹H NMR .

- X-ray crystallography : Resolve crystal structure using SHELX software to validate bond angles and spatial arrangement of substituents .

- Mass spectrometry (MS) : Verify molecular ion peak (e.g., [M+H]⁺ at m/z 248.1) and fragmentation patterns.

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the trifluoromethyl group in electrophilic aromatic substitution (EAS) for derivatives of this compound?

- Methodological Answer : The electron-withdrawing nature of the -CF₃ group deactivates the benzene ring, directing EAS to meta/para positions. Computational studies (e.g., DFT calculations) can map electron density distribution, while kinetic experiments (e.g., competitive nitration) quantify relative reactivities. For example, nitration of this compound yields 5-nitro derivatives due to -CF₃ directing effects .

Q. How do steric and electronic effects of substituents influence the compound’s application in drug design?

- Methodological Answer :

- Steric effects : The ortho-methoxy group may hinder rotation, affecting binding to biological targets. Molecular docking simulations can predict conformational preferences.

- Electronic effects : The -CF₃ group enhances metabolic stability by resisting oxidative degradation. In vitro assays (e.g., cytochrome P450 inhibition studies) quantify metabolic half-life .

- Structure-activity relationship (SAR) : Synthesize analogs (e.g., replacing -OCH₃ with -Cl) and compare bioactivity profiles in cellular assays.

Q. What challenges arise in crystallizing this compound, and how can polymorphism be addressed?

- Methodological Answer : Polymorphism is common due to flexible ester and methoxy groups. Techniques include:

- Solvent screening : Use solvents with varying polarities (e.g., hexane vs. DMSO) to isolate stable polymorphs.

- Differential Scanning Calorimetry (DSC) : Identify thermal transitions corresponding to polymorphic forms.

- SHELXL refinement : Adjust parameters (e.g., ADPs, restraints) to resolve disorder in crystal lattices .

Data Analysis and Contradictions

Q. How should researchers resolve discrepancies in reported melting points or spectral data for this compound?

- Methodological Answer : Cross-reference data from peer-reviewed sources (e.g., crystallographic databases like CCDC) and validate purity via elemental analysis. For example, conflicting melting points may arise from impurities; recrystallize the compound and repeat DSC measurements. If NMR shifts vary, ensure deuterated solvent consistency (e.g., CDCl₃ vs. DMSO-d₆) .

Q. What strategies mitigate side reactions during functionalization of the benzoate ester?

- Methodological Answer :

- Protecting groups : Temporarily block the ester moiety using tert-butyl groups to prevent hydrolysis during substitutions.

- Low-temperature conditions : Perform reactions at −20°C to reduce ester cleavage.

- Catalyst selection : Use palladium catalysts for selective cross-couplings (e.g., Suzuki-Miyaura) without ester interference .

Application-Oriented Questions

Q. How can this compound serve as a precursor for bioactive molecules, such as kinase inhibitors?

- Methodological Answer : Hydrolyze the ester to the free carboxylic acid (using NaOH/H₂O), then couple with amines via EDC/HOBt-mediated reactions to generate amide derivatives. Screen libraries against kinase targets (e.g., EGFR) using fluorescence polarization assays. SAR studies can optimize potency by modifying the trifluoromethyl position .

Q. What role does the compound play in materials science, particularly in polymer or liquid crystal design?

- Methodological Answer : The rigid aromatic core and polar substituents enhance thermal stability and mesophase behavior. Incorporate into polyesters via condensation polymerization, and characterize phase transitions using polarized optical microscopy (POM) and X-ray scattering. The -CF₃ group improves dielectric properties for electronic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.